molecular formula C21H26O2 B601942 17-Keto drospirenone CAS No. 116298-21-6

17-Keto drospirenone

Cat. No.: B601942
CAS No.: 116298-21-6
M. Wt: 310.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Keto drospirenone is a synthetic steroidal compound derived from drospirenone, a well-known progestin used in various hormonal therapies. Drospirenone itself is a synthetic analog of spironolactone, possessing both progestogenic and antimineralocorticoid properties.

Preparation Methods

The synthesis of 17-keto drospirenone involves several key steps, starting from steroidal precursors. One common method includes the oxidation of the 3-hydroxy substituent to a 3-keto group, followed by the oxidative formation of the 17-spirolactone. This intermediate is then transformed via acid catalysis into drospirenone . Industrial production methods often rely on regioselective synthesis techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

17-Keto drospirenone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to keto groups.

    Reduction: Reduction of keto groups to hydroxy groups.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.

Scientific Research Applications

17-Keto drospirenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-keto drospirenone involves its interaction with steroid hormone receptors. It acts as a progestin by binding to progesterone receptors, thereby exerting its progestogenic effects. Additionally, it has antimineralocorticoid activity, which helps in regulating water and electrolyte balance by antagonizing aldosterone receptors . This dual activity makes it effective in hormone therapy and contraceptive applications.

Comparison with Similar Compounds

17-Keto drospirenone is unique compared to other similar compounds due to its combined progestogenic and antimineralocorticoid properties. Similar compounds include:

    Dienogest: A progestin with antiandrogenic properties.

    Norethindrone: A progestin used in various contraceptive formulations.

    Levonorgestrel: A potent progestin used in emergency contraception. While these compounds share some pharmacological properties, this compound’s unique combination of activities makes it particularly valuable in specific therapeutic contexts.

Biological Activity

17-Keto drospirenone is a synthetic steroidal compound derived from drospirenone, which is known for its progestogenic and antimineralocorticoid properties. This compound has garnered interest in various fields, including endocrinology, gynecology, and pharmacology, due to its unique biological activities and potential therapeutic applications.

This compound is characterized by its structural modifications from drospirenone, particularly the oxidation at the 3-hydroxy position to form a 3-keto group. This modification enhances its binding affinity to steroid hormone receptors, allowing it to exert significant biological effects.

  • Progestogenic Activity : this compound binds to progesterone receptors (PR), mimicking the effects of natural progesterone. It has been shown to have approximately 10% of the progestogenic activity of levonorgestrel on the human endometrium .
  • Antimineralocorticoid Activity : The compound also exhibits strong antimineralocorticoid effects by antagonizing aldosterone receptors, which helps regulate sodium and water balance in the body .

Hormonal Regulation

Research indicates that this compound plays a crucial role in hormonal regulation. In hormone replacement therapy (HRT), it has been shown to effectively manage menopausal symptoms and improve bone mineral density. A study reported that continuous treatment with 1 mg estradiol and varying doses of this compound resulted in significant improvements in menopausal symptoms, with 80% of women experiencing continuous amenorrhea after one year .

Metabolic Effects

Clinical trials have demonstrated that drospirenone-containing contraceptives can lead to modest reductions in body mass index (BMI) and favorable changes in lipid profiles. Specifically, drospirenone was associated with increases in high-density lipoprotein cholesterol (HDLc) levels while minimizing adverse effects on triglycerides compared to other progestins .

Parameter Effect of Drospirenone Comparison with Other Progestins
Body Mass Index (BMI)Decrease by 0.6 kg/m²Not significant in other progestins
High-Density Lipoprotein (HDLc)Increase observedLarger increases with chlormadinone
TriglyceridesModest increaseSignificant increases with most progestins

Case Studies

  • Hormonal Replacement Therapy : In a clinical trial involving postmenopausal women, the administration of 1 mg estradiol combined with varying doses of this compound led to significant improvements in menopausal symptoms and bone density after one year of treatment .
  • Contraceptive Use : A study evaluating oral contraceptives containing drospirenone found that users experienced improved lipid profiles and a slight decrease in weight compared to those using other formulations. The study highlighted the unique metabolic benefits associated with drospirenone .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a rapid absorption and a half-life that allows for steady-state concentrations to be reached relatively quickly. After administration, peak serum levels are observed within one to two hours, followed by a gradual decline but sustained levels for up to 24 hours .

  • Half-lives :
    • t1/2αt_{1/2\alpha}: Approximately 1.6 hours
    • t1/2βt_{1/2\beta}: Approximately 27 hours

Properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUTUSVKXLWMPF-RZSXWSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151336
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116298-21-6
Record name 17-Keto drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Keto drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-KETO DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Keto drospirenone
Reactant of Route 2
17-Keto drospirenone
Reactant of Route 3
17-Keto drospirenone
Reactant of Route 4
17-Keto drospirenone
Reactant of Route 5
17-Keto drospirenone
Reactant of Route 6
17-Keto drospirenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.